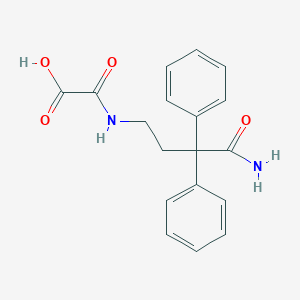

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid

Description

Properties

IUPAC Name |

2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGURMKOKFOQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-07-0 | |

| Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: From a Specific Scaffold to a Broad Therapeutic Principle

An In-Depth Technical Guide to N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid and the Broader Class of Oxamic Acid-Based Enzyme Inhibitors

This guide addresses the compound N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0), a molecule of interest within the broader, therapeutically significant class of oxamic acid derivatives. While detailed public-domain data on this specific entity is nascent, its structural motifs—the oxamic acid core and a carbamoyl group—point toward a rich field of enzyme inhibition. This document, therefore, takes an expansive view, using the well-established principles of oxamic acid chemistry and biology as a foundational framework to understand and explore the potential of complex derivatives like N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid.

Our focus will be on the most prominent mechanism of action for this class: the inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By understanding the synthesis, mechanism, and evaluation of simpler oxamic acids, researchers can extrapolate and design robust experimental plans for more complex and novel derivatives.

Part 1: Synthesis and Chemical Landscape

The synthesis of oxamic acid derivatives is a versatile process, often starting from readily available amino compounds. A common and effective strategy involves the reaction of a primary or secondary amine with an oxalate ester, such as diethyl oxalate, under reflux conditions. This approach allows for the generation of diverse libraries of oxamic acids for screening and optimization.[1]

A generalized synthetic scheme is presented below. The "R" group can be a simple aromatic ring or a more complex substituent, such as the 3-carbamoyl-3,3-diphenylpropyl group in our topic compound.

Caption: Generalized workflow for the synthesis of oxamic acid derivatives.

For more advanced applications, a "catch and release" solid-phase synthesis strategy has been developed for the rapid generation of oxamic acid libraries, which is particularly useful for high-throughput screening campaigns to identify lead inhibitors.[2]

Part 2: Core Mechanism of Action - Inhibition of Lactate Dehydrogenase (LDH)

A primary and extensively studied target of oxamic acid and its derivatives is Lactate Dehydrogenase (LDH), particularly the human isoform LDH-A.[3] LDH is a pivotal enzyme in the final step of anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.

Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift makes cancer cells highly dependent on LDH-A to regenerate NAD+ from NADH, which is essential for maintaining a high glycolytic flux. Inhibition of LDH-A, therefore, represents a promising anti-cancer strategy.

Oxamic acid acts as a competitive inhibitor of LDH, binding to the enzyme's active site due to its structural similarity to the substrate, pyruvate. This inhibition disrupts the regeneration of NAD+, leading to a halt in glycolysis, depletion of ATP, and ultimately, cell death.

Caption: Inhibition of LDH-A by oxamic acid derivatives disrupts glycolysis.

Part 3: Therapeutic Applications

Oncology

The dependence of many tumors on LDH-A makes it a compelling target. Inhibition by oxamic acid derivatives has been shown to suppress proliferation, migration, and invasion of cancer cells.[3] Mechanistically, this can lead to cell cycle arrest, typically at the G2/M phase, and induce apoptosis through the mitochondrial pathway, often involving the activation of caspase-3.[3]

Infectious Diseases

The utility of LDH inhibition extends beyond cancer. The lactate dehydrogenase of the malaria parasite Plasmodium falciparum (pfLDH) is a key enzyme for its glycolytic pathway.[2] Importantly, structural differences in the active site between human LDH and pfLDH allow for the development of selective inhibitors. Several oxamic acid derivatives have shown micromolar activity against pfLDH, with some exhibiting 2-5 fold selectivity over mammalian LDH, highlighting their potential as antimalarial agents.[2]

Part 4: Key Experimental Protocols

To evaluate novel derivatives such as N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid, a series of standardized assays are required. The following protocols provide a robust framework for initial characterization.

Protocol 1: LDH-A Enzymatic Inhibition Assay

This protocol determines the concentration of the test compound required to inhibit 50% of LDH-A activity (IC50).

Materials:

-

Human recombinant LDH-A enzyme

-

NADH

-

Sodium Pyruvate

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Test Compound (e.g., N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate/co-factor mix containing NADH and sodium pyruvate in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to create 2X final concentrations.

-

-

Assay Plate Setup:

-

Add 50 µL of the 2X test compound dilutions to the appropriate wells.

-

Add 50 µL of assay buffer with the corresponding DMSO concentration to control wells (0% inhibition).

-

Add 50 µL of a known LDH inhibitor (e.g., oxamic acid) to positive control wells (100% inhibition).

-

-

Enzyme Addition:

-

Add 50 µL of the 2X LDH-A enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 100 µL of the 2X substrate/co-factor mix to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to LDH-A activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well.

-

Normalize the data to the controls (% Inhibition).

-

Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Step-by-step workflow for the LDH-A enzymatic inhibition assay.

Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A2780 ovarian cancer, CNE-1 nasopharyngeal carcinoma)[3]

-

Complete cell culture medium

-

Test Compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

96-well clear-bottom cell culture plate

-

Multichannel pipette, incubator, plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]

-

-

Viability Assessment (MTT Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours until purple formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot % Viability versus the logarithm of the compound concentration to determine the GI50/IC50 value.

-

Part 5: Data Presentation

Quantitative data from screening campaigns should be tabulated for clear comparison. Below is a representative table summarizing hypothetical data for a series of oxamic acid derivatives.

| Compound ID | Structure (R-group) | LDH-A IC50 (µM) | pfLDH IC50 (µM) | A2780 Cell Proliferation IC50 (µM) |

| Oxamic Acid | -H | 150 | >200 | >200 |

| Compound 5 | [Structure from Ref. 4] | 28 | 15.4 | 25 |

| Compound 6 | [Structure from Ref. 4] | 35 | 9.4 | 18 |

| 503598-07-0 | -CH₂(CH₂)C(Ph)₂CONH₂ | TBD | TBD | TBD |

| TBD: To Be Determined |

Conclusion and Future Directions

The oxamic acid scaffold is a validated starting point for the development of potent enzyme inhibitors, particularly targeting lactate dehydrogenase. The principles and protocols outlined in this guide provide a comprehensive framework for researchers investigating novel derivatives like N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid. Future work should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and, crucially, selectivity—both between enzyme isoforms (e.g., LDH-A vs. LDH-B) and between species (e.g., human vs. pathogen). The translation of in vitro potency into in vivo efficacy will be the ultimate measure of success for this promising class of therapeutic agents.

References

- Benchchem. Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqCCoqRm7pSAQyRvTtCPE5KUYouhoJ3eSdNhEUIefF0LuOXF-o-fWts4x2p2B4kXoj4Vm0mxSM6i-JwuuVEAsrF57k7C94xkL8lHt91Py3hy5lbXwMfkYp_UBGKXuxWS8J2E1uKO4=

- Simson Pharma Limited. N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid | CAS No- 503598-07-0.

- MedChemExpress. Oxamic acid (Oxamidic acid) | LDH-A Inhibitor.

- PubMed. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase.

- ResearchGate. Synthesis and biocidal nature of oxamic acids.

Sources

Imidafenacin Impurity Profile and Degradation Mechanisms: A Comprehensive Technical Guide

Introduction & Pharmacological Context

Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a highly selective muscarinic M1 and M3 receptor antagonist utilized in the management of overactive bladder (OAB)[1]. While its pharmacological profile offers targeted detrusor muscle relaxation with minimal central nervous system penetration[1], its physicochemical properties present significant challenges during formulation and storage.

Administered at ultra-low clinical doses (typically 0.1 mg per tablet), even trace degradation can lead to sub-therapeutic dosing and regulatory non-compliance. Consequently, establishing a rigorous impurity profile and stability-indicating method (SIM) is not just a regulatory formality, but a critical requirement for product efficacy and safety.

Structural Elucidation of Key Impurities

Impurities in Imidafenacin drug products generally stem from two sources: synthetic intermediate carryover and environmental degradation (hydrolysis, oxidation, and photolysis)[2]. High-resolution analytical techniques, specifically Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (LC-ESI/IT-TOF MS), have successfully isolated and characterized three primary impurities[2].

Table 1: Principal Imidafenacin Impurities and Their Origins

| Impurity Designation | Chemical Name | Origin | Mechanism of Formation |

| Impurity-1 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | Synthesis / Degradation | Incomplete hydration of the nitrile intermediate, or dehydration of the primary amide[2]. |

| Impurity-2 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | Degradation (Hydrolysis) | Base/acid catalyzed hydrolysis of the primary amide group of Imidafenacin[2]. |

| Impurity-3 | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | Synthesis | Des-methyl analog carried over from unpurified starting materials[2]. |

Causality in Impurity Formation: Impurity-1 often arises from the incomplete hydration of the nitrile intermediate during the final synthetic step, but can also form via dehydration of the primary amide under specific stress conditions[2]. Impurity-2 is the classic hydrolytic degradant; the primary amide group of Imidafenacin is susceptible to nucleophilic attack in both acidic and basic environments, yielding the corresponding carboxylic acid[2]. Impurity-3 lacks the 2-methyl group on the imidazole ring, indicating it is a process-related impurity carried over from starting materials[2].

Forced Degradation and Stability Profiling

Understanding the degradation pathways of Imidafenacin requires subjecting the Active Pharmaceutical Ingredient (API) to forced degradation conditions (ICH Q1A/Q1B).

Fig 1: Imidafenacin forced degradation pathways and primary risk factors.

-

Photolytic Vulnerability : Imidafenacin is notoriously unstable when exposed to UV/Vis light. Direct exposure of the unformulated API or direct-compression tablets to light results in rapid degradation, generating over 13% degradation products[3]. The primary mechanism involves photo-induced cleavage and rearrangement of the diphenylbutanamide backbone.

-

Oxidative Stress : At elevated temperatures and exposure to atmospheric oxygen, Imidafenacin is prone to oxidative degradation, likely forming N-oxides at the imidazole nitrogen[4].

-

Hydrolytic Stress : The amide bond hydrolyzes to form Impurity-2 (butanoic acid derivative) under acidic or basic extremes[2].

Formulation Strategies to Mitigate Degradation

Because Imidafenacin is highly sensitive to light and oxidation, traditional direct compression methods are inadequate[3]. Formulation scientists must engineer physical and chemical barriers into the tablet architecture to ensure shelf-life stability[4].

Table 2: Impact of Formulation Technique on Photolytic Degradation

| Formulation Strategy | Coating Agent | Max Degradation Products Post-Light Exposure |

| Direct Compression | None | > 13.00%[3] |

| Wet Granulation | None | ~ 3.00% - 7.65%[3][5] |

| Wet Granulation | Povidone (Kollidon 25) | 1.49%[5] |

| Wet Granulation | Gastric Juice-Soluble Polymer (EUDRAGIT EPO) | 0.19%[5][6] |

Causality in Formulation Choices:

-

Wet Granulation over Direct Compression : Dissolving Imidafenacin in an ethanol/water solvent and spraying it onto cellulosic excipients (like microcrystalline cellulose) ensures uniform distribution of the ultra-low dose (0.1 mg)[3][4]. More importantly, it embeds the API within the excipient matrix, physically shielding it from light and oxygen[3].

-

Polymeric Shielding : Coating the granulated particles with a gastric juice-soluble polymer (e.g., EUDRAGIT EPO) or Povidone creates a robust photoprotective barrier. This specific coating strategy reduces photolytic degradation to a mere 0.19%, a 40-fold improvement over uncoated direct compression[5][6].

-

Vacuum Drying : To prevent the formation of oxidative impurities during the drying phase of wet granulation, vacuum drying is employed to isolate the product from atmospheric oxygen[4].

Step-by-Step Protocol: Self-Validating Stability-Indicating Method (LC-ESI/IT-TOF MS)

To accurately quantify trace impurities at the 0.05% reporting threshold, a robust Stability-Indicating Method (SIM) must be deployed. The following protocol utilizes LC-ESI/IT-TOF MS to achieve high mass accuracy and structural elucidation[2].

Phase 1: Sample Preparation & Forced Degradation (The Input)

-

Acid/Base Hydrolysis : Dissolve 10 mg of Imidafenacin in 10 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Heat at 60°C for 24 hours.

-

Neutralization (Self-Validation Checkpoint 1) : Neutralize the stressed samples to pH 7.0 before injection. Causality: Injecting extreme pH solutions degrades the silica backbone of the HPLC column, leading to shifting retention times, peak tailing, and ghost peaks.

-

Photolytic Stress : Expose API powder to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (ICH Q1B).

-

Control Preparation : Prepare an unstressed API sample (1 mg/mL) and a blank diluent.

Phase 2: Chromatographic Separation (The Engine)

-

Column Selection : Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

-

Mobile Phase :

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Causality: Ammonium acetate is selected over non-volatile phosphate buffers to prevent ion suppression and source contamination in the mass spectrometer.

-

-

Gradient Elution : Program a linear gradient from 10% B to 90% B over 30 minutes to separate polar hydrolytic degradants (eluting early) from non-polar synthetic impurities (eluting late).

-

PDA Detection (Self-Validation Checkpoint 2) : Monitor at 220 nm. Utilize the Photodiode Array (PDA) peak purity function. If the peak purity angle is less than the purity threshold, the peak is spectrally homogeneous, validating that no hidden degradants are co-eluting with the main API peak.

Phase 3: Mass Spectrometric Detection (The Identifier)

-

Ionization : Operate the ESI source in positive ion mode. Causality: The imidazole ring of Imidafenacin contains a basic nitrogen that readily accepts a proton, yielding a strong [M+H]+ precursor ion.

-

Data Acquisition : Utilize the IT-TOF to perform MS/MS fragmentation on precursor ions. The Ion Trap (IT) isolates the specific impurity mass, while the Time-of-Flight (TOF) analyzer provides exact mass data (< 5 ppm error) to determine the elemental composition[2].

-

Mass Balance (Self-Validation Checkpoint 3) : Calculate the total area of the API peak plus all degradant peaks in the stressed sample. This sum must equal 95-105% of the API peak area in the unstressed control. A failure in mass balance indicates that secondary degradation products have become "invisible" to the detector (e.g., volatile fragments or loss of chromophore), requiring a secondary detection method.

Fig 2: LC-ESI/IT-TOF MS analytical workflow for structural elucidation.

Conclusion

The impurity profiling of Imidafenacin highlights the intricate relationship between analytical chemistry and formulation science. Because the API is highly susceptible to photolytic and oxidative degradation[3][4], conventional manufacturing techniques fall short. By leveraging wet granulation coupled with specific polymeric coatings (EUDRAGIT EPO)[5][6], and validating these formulations using advanced LC-ESI/IT-TOF MS methodologies[2], developers can ensure the stability, safety, and clinical efficacy of this critical OAB therapeutic.

References

- Veeprho Pharmaceuticals.

- Yao L.L. et al. "Identification of impurities in imidafenacin raw material and its tablets".

- "Method for producing granulated product containing imidafenacin by wet granulation". JP6435363B2.

- "A tablet containing imidafenacin and its preparation method". CN107753455B.

- "ORALLY RAPIDLY DISINTEGRATING TABLET COMPRISING IMIDAFENACIN". EP2246052B1.

- "Intellectual Property India". SpicyIP.

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. JP6435363B2 - Method for producing granulated product containing imidafenacin by wet granulation method - Google Patents [patents.google.com]

- 4. CN107753455B - A tablet containing imidafenacin and its preparation method - Google Patents [patents.google.com]

- 5. spicyip.com [spicyip.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Executive Summary

Imidafenacin is a highly selective muscarinic receptor antagonist (targeting M1 and M3 subtypes) widely utilized in the clinical management of overactive bladder (OAB)[1]. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Imidafenacin are heavily dependent on its purity profile. During manufacturing and shelf-life storage, the API is susceptible to degradation, leading to the formation of specific impurities that must be strictly controlled under ICH Q3A/Q3B guidelines.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into Imidafenacin Related Compound 5 (also cataloged as Impurity 8). We will explore its structural chemistry, the mechanistic causality behind its formation, and a self-validating analytical protocol for its isolation and quantification[2].

Chemical Structure & Physicochemical Profiling

Imidafenacin Related Compound 5 is an oxidative degradation product of the parent API. The structural divergence between the two molecules lies entirely within the terminal nitrogen heterocycle. While Imidafenacin features an aromatic imidazole ring, Related Compound 5 contains a non-aromatic 4,5-dioxoimidazolidine ring[],[4].

This structural shift is not merely cosmetic; the addition of two highly electronegative carbonyl oxygens and the loss of aromaticity fundamentally alter the molecule's electron density, pKa, and lipophilicity.

Table 1: Comparative Physicochemical Data

| Property | Imidafenacin (Parent API) | Imidafenacin Related Compound 5 |

| CAS Number | 170105-16-5 | 503598-05-8 |

| Molecular Formula | C₂₀H₂₁N₃O | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 319.40 g/mol | 351.41 g/mol |

| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide | 4-(2-methyl-4,5-dioxoimidazolidin-1-yl)-2,2-diphenylbutanamide |

| Key Heterocycle | Electron-rich aromatic imidazole | Non-aromatic 4,5-dioxoimidazolidine |

| Expected [M+H]⁺ m/z | 320.17 | 352.16 |

Mechanistic Pathway of Oxidative Degradation

To control an impurity, one must first understand the causality of its formation. The imidazole ring of Imidafenacin is an electron-rich aromatic system, making it a prime target for electrophilic attack.

When the API is exposed to reactive oxygen species (ROS)—which frequently originate from trace hydroperoxides present in polymeric excipients (e.g., povidone or polyethylene glycol) or environmental exposure during synthesis—the C4 and C5 positions of the imidazole ring undergo oxidation. This reaction breaks the aromaticity of the ring, yielding the highly oxidized 4,5-dioxoimidazolidine structure of Compound 5. Because this transformation significantly increases the molecule's polarity, Compound 5 exhibits a shorter retention time compared to the parent API in standard reversed-phase chromatography.

Caption: Oxidative degradation pathway of Imidafenacin to Related Compound 5.

Analytical Methodology: Isolation & Structural Elucidation

To detect and quantify Imidafenacin Related Compound 5, we utilize Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (LC-ESI/IT-TOF)[2].

A rigorous analytical protocol must be a self-validating system . We do not just run samples; we build in continuous verification steps to ensure data integrity.

Step-by-Step Self-Validating Protocol

Step 1: System Suitability Test (SST) & Blank Injection

-

Action: Inject a blank diluent (50:50 Acetonitrile:Water) followed by an SST mixture containing 10 µg/mL of both Imidafenacin and Related Compound 5.

-

Causality: The blank rules out column carryover and ghost peaks. The SST verifies chromatographic performance. The system is only validated if the resolution ( Rs ) between the API and Compound 5 is >1.5 and the tailing factor ( Tf ) is <1.5 .

Step 2: Sample Preparation

-

Action: Extract the API from raw material or crushed tablets using the diluent. Sonicate for 15 minutes at 25°C to ensure complete dissolution, centrifuge at 10,000 rpm, and filter through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chosen over nylon to prevent non-specific binding of the polar Compound 5, ensuring accurate recovery rates.

Step 3: Chromatographic Separation (RP-HPLC)

-

Action: Use an Octadecylsilyl (C18) column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in MS-grade water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

-

Causality: The gradient elution accommodates the polarity difference between the oxidized impurity and the API. Formic acid is critical; it suppresses the ionization of residual silanols on the C18 phase (reducing peak tailing) and acts as an essential proton donor to facilitate [M+H]+ formation in the subsequent MS step.

Step 4: IT-TOF Mass Spectrometry Detection

-

Action: Operate in positive ESI mode (+ESI). Set capillary voltage to 4.5 kV and drying gas to 250°C. Monitor for precursor ions at m/z 320.17 (API) and m/z 352.16 (Compound 5).

-

Causality: The Ion Trap (IT) allows for MS/MS fragmentation to confirm the exact location of the oxidation (the terminal heterocycle), while the TOF analyzer provides high mass accuracy (<5 ppm error), definitively confirming the addition of two oxygen atoms ( +32 Da).

Caption: Self-validating LC-MS workflow for the isolation and detection of Compound 5.

Regulatory & Toxicological Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% for a standard daily dose) must be structurally elucidated and monitored. Because Imidafenacin Related Compound 5 is an oxidative degradant, its presence serves as a direct indicator of the API's stability and the efficacy of the formulation's antioxidant strategy. Failure to control this impurity not only risks regulatory rejection but also introduces unknown toxicological variables, as the loss of the imidazole ring completely alters the molecule's receptor-binding pharmacophore.

References

-

PubChem - NIH . Imidafenacin | C20H21N3O | CID 6433090.[1] URL:[Link]

-

ResearchGate . Identification of impurities in imidafenacin raw material and its tablets (Yao, L.-L., et al., 2013).[2] URL: [Link]

Sources

Comprehensive Analytical and Metabolic Profiling of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic Acid

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Role of CAS 503598-07-0

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS No. 503598-07-0) is a highly specific, structurally complex chemical compound utilized primarily as an analytical reference standard and metabolic marker in the pharmaceutical industry[1]. It is a known degradation product and related impurity of Imidafenacin (CAS No. 170105-16-5), a potent M1/M3 muscarinic acetylcholine receptor antagonist prescribed for the treatment of overactive bladder (OAB)[2][3].

Because imidafenacin is subject to extensive hepatic first-pass metabolism and environmental oxidation, tracking its degradation pathways is a strict regulatory requirement[4][5]. N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid—often cataloged as Imidafenacin Impurity 3 or Related Compound 3—is used by researchers to validate chromatographic methods, establish stability-indicating assays, and map the pharmacokinetic clearance of the parent active pharmaceutical ingredient (API)[6].

Structural Biology & Mechanistic Causality

To understand what this compound is used for, one must understand the causality of its formation. Imidafenacin consists of a 2,2-diphenylbutanamide backbone linked to a 2-methylimidazole ring[4].

The Causality of Oxidative Cleavage

The 2-methylimidazole ring is the primary pharmacophore responsible for muscarinic receptor binding, but it is also the molecule's thermodynamic "weak point."

-

In Vivo (Metabolism): In the liver, the cytochrome P450 enzyme CYP3A4 attacks this electron-rich ring, leading to oxidation and subsequent ring cleavage. This forms primary metabolites such as M-4 (an ethanediamide derivative)[2][7].

-

In Vitro (Degradation): During API manufacturing or prolonged storage under oxidative stress, the imidazole ring undergoes similar oxidative cleavage. Further oxidation of the resulting amine yields the oxamic acid derivative (CAS 503598-07-0)[5].

By synthesizing and utilizing N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid as a reference standard, analytical scientists can definitively prove whether a batch of Imidafenacin is degrading via this specific oxidative pathway, ensuring compliance with ICH Q3A/Q3B guidelines for impurity thresholds[5][6].

Caption: Pathways of Imidafenacin leading to the formation of oxamic acid derivatives.

Core Applications in Drug Development

A. Impurity Profiling and Quality Control (QC)

In pharmaceutical manufacturing, the presence of unknown impurities can alter the safety and efficacy profile of a drug. N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is utilized to spike API samples during the validation of High-Performance Liquid Chromatography (HPLC) methods[5][6]. By establishing the exact retention time and UV absorption spectrum of this compound, QC labs can quantify its presence in commercial batches down to picogram levels.

B. Pharmacokinetic (PK) and Toxicological Studies

During clinical trials, understanding how a drug is cleared from the human body is critical. While M-9 (glucuronide) and M-4 are major metabolites, the presence of highly oxidized species like oxamic acid derivatives in urine or plasma helps toxicologists map the complete mass balance of the administered dose[2][3]. Reference standards of this compound are used to calibrate LC-MS/MS equipment for bioanalytical screening.

Quantitative Data: Imidafenacin & Key Derivatives

To facilitate rapid identification during mass spectrometry or chromatographic analysis, the following table summarizes the physicochemical distinctions between the parent drug and its primary oxidative derivatives[7].

| Compound Name | Role / Classification | CAS Number | Molecular Formula | Molecular Weight |

| Imidafenacin | Active Pharmaceutical Ingredient (API) | 170105-16-5 | C₂₀H₂₁N₃O | 319.40 g/mol |

| Metabolite M-4 | Primary CYP3A4 Cleavage Metabolite | 503598-17-2 | C₁₈H₁₉N₃O₃ | 325.37 g/mol |

| Imidafenacin Impurity 3 | Oxamic Acid Degradation Product | 503598-07-0 | C₁₈H₁₈N₂O₄ | 326.36 g/mol |

| Imidafenacin Impurity 5 | Related Oxidative Compound | 503598-05-8 | C₂₀H₂₁N₃O₃ | 351.41 g/mol |

Self-Validating Experimental Protocol: HPLC Quantification

To accurately utilize N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid for API batch release, a robust, self-validating reverse-phase HPLC (RP-HPLC) method is required[5][6]. The following protocol is designed with built-in system suitability checks to ensure causality between the observed peaks and the actual chemical species.

Step 1: Preparation of Solutions

-

Diluent: Methanol : Water (50:50, v/v).

-

Standard Solution: Dissolve 10.0 mg of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid reference standard in 100 mL of diluent (100 µg/mL). Dilute further to target specification limits (e.g., 0.1% of API concentration).

-

Sample Solution: Extract 100 mg of Imidafenacin API (or crushed tablet equivalent) in 100 mL of diluent. Sonicate for 15 minutes and filter through a 0.45 µm PTFE membrane.

Step 2: Chromatographic Conditions

-

Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient Program: Linear gradient from 20% B to 80% B over 40 minutes to ensure the polar oxamic acid impurity elutes distinctly from the lipophilic parent drug.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (optimal for the diphenylpropyl chromophore)[6].

Step 3: System Suitability & Self-Validation

Before sample analysis, inject the Standard Solution. The system must self-validate against the following parameters:

-

Causality Check: The resolution ( Rs ) between Imidafenacin and the oxamic acid impurity must be > 1.5 . If Rs<1.5 , the mobile phase pH is likely drifting, causing the acidic oxamic moiety to ionize unpredictably.

-

Peak Integrity: Tailing factor ( Tf ) for the impurity peak must be ≤ 2.0 .

Caption: Self-validating RP-HPLC analytical workflow for Imidafenacin impurity profiling.

Conclusion

N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is not a therapeutic agent; rather, it is an indispensable analytical tool. By representing the oxidative cleavage endpoint of the imidafenacin molecule, it allows analytical chemists and toxicologists to accurately monitor drug stability, validate manufacturing processes, and ensure that patients receiving OAB treatments are not exposed to unknown or uncharacterized degradation products.

References

- Source: National Institutes of Health (NIH)

- Drug–drug interactions in the metabolism of imidafenacin: Role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases Source: Taylor & Francis URL

- Identification of impurities in imidafenacin raw material and its tablets Source: ResearchGate URL

- CN103063795A - Methods for determining the content of imidafenacin and detecting related substances Source: Google Patents URL

- Imidafenacin Impurity 3 - KE-CE6243.

- Imidafenacin - Axios Research Source: Axios Research URL

Sources

- 1. labmix24.com [labmix24.com]

- 2. Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. fda.gov.tw [fda.gov.tw]

- 5. researchgate.net [researchgate.net]

- 6. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid, a known human metabolite of the antimuscarinic drug Imidafenacin. Also referred to as N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid or Imidafenacin metabolite M-5, this compound is a subject of interest in drug metabolism and pharmacokinetic studies. This document details its physicochemical properties, a proposed synthetic route, and its established lack of pharmacological activity. Experimental protocols for its analysis in biological matrices are also provided, making this a valuable resource for researchers in pharmacology, medicinal chemistry, and analytical science.

Introduction

2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is a derivative of the 3,3-diphenylpropylamine scaffold, a pharmacophore present in various biologically active compounds[1]. It is primarily known as a metabolite of Imidafenacin, a potent and selective antagonist of M3 and M1 muscarinic receptors used in the treatment of overactive bladder[2]. Understanding the properties of such metabolites is crucial for a complete characterization of a drug's in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of this specific metabolite, consolidating available information and providing expert insights into its chemistry and biological relevance.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | - |

| Synonyms | N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid, Imidafenacin metabolite M-5 | Simson Pharma |

| Molecular Formula | C18H18N2O4 | Simson Pharma |

| Molecular Weight | 326.35 g/mol | Simson Pharma |

| Predicted pKa (acidic) | 2.08 | EPA[3] |

| Predicted pKa (basic) | 4.76 | EPA[3] |

| Predicted LogP | -0.817 | EPA[3] |

| Predicted Water Solubility | 0.174 g/L | EPA[3] |

| Physical Form | Solid (predicted) | - |

Note: Some physicochemical properties are predicted based on computational models due to the limited availability of experimental data for this specific metabolite.

Synthesis and Characterization

While this compound is primarily formed in vivo through metabolic pathways, a plausible synthetic route can be designed for the purpose of generating a reference standard for analytical studies. The synthesis of oxamic acids from their corresponding amines is a well-established chemical transformation[4][5].

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of the primary amine precursor, 4-amino-2,2-diphenylbutanamide, with an oxalic acid monoester derivative, followed by hydrolysis.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid ester

-

To a solution of 4-amino-2,2-diphenylbutanamide (1 equivalent) in an inert aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of an oxalic acid monoester chloride (e.g., ethyl oxalyl chloride, 1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired oxamic acid ester.

Step 2: Hydrolysis to 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid

-

Dissolve the purified ester from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran and water.

-

Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

If basic hydrolysis was performed, acidify the reaction mixture to a pH of approximately 2-3 with a strong acid to precipitate the product. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the organic solvent.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Mechanism of Action

The parent drug, Imidafenacin, exerts its therapeutic effect by antagonizing muscarinic acetylcholine receptors[1]. However, extensive research has shown that its metabolites, including 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid (M-5), are pharmacologically inactive[1].

A preclinical study demonstrated that while Imidafenacin has a high affinity for muscarinic acetylcholine receptor subtypes, its metabolites, including M-2, M-4, and M-9, exhibited low affinity for these receptors[1]. Although M-5 was not explicitly mentioned in this particular study, the general consensus from metabolic profiling studies is that the metabolites of Imidafenacin do not contribute to its pharmacological effect[1].

The metabolism of Imidafenacin primarily occurs in the liver, mediated by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronic acid transferases (UGT1A4)[6][7]. The formation of metabolites like M-5 is part of the body's natural detoxification and elimination process for the parent drug.

Caption: Imidafenacin's active pathway versus its inactive metabolites.

Experimental Protocols: Analysis in Biological Matrices

The quantification of Imidafenacin and its metabolites in biological samples like plasma and urine is essential for pharmacokinetic studies. Validated bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for this purpose[4][5].

Sample Preparation: Solid-Phase Extraction (SPE)

-

To a 1 mL aliquot of human plasma or urine, add an internal standard.

-

Precondition a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences (e.g., water, followed by a low percentage of organic solvent).

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of a volatile base like ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Caption: General workflow for the analysis of the target compound.

Conclusion

2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is a significant metabolite of Imidafenacin, crucial for understanding the drug's overall disposition in the human body. While it possesses an interesting chemical structure derived from the pharmacologically relevant 3,3-diphenylpropylamine core, it is considered to be pharmacologically inactive. This guide has provided a detailed overview of its properties, a plausible synthetic approach for obtaining a reference standard, and established analytical methodologies. This information is intended to support further research in drug metabolism, pharmacokinetics, and analytical chemistry.

References

-

Kobayashi, S., et al. (2007). Experience with imidafenacin in the management of overactive bladder disorder. Therapeutics and Clinical Risk Management, 3(4), 645–653. [Link]

-

Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 21(9), 940-948. [Link]

-

Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 853(1-2), 70-79. [Link]

-

Barbier, F., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. Chemical Communications, 58(55), 7625-7637. [Link]

-

Patel, K. N., et al. (2010). Synthesis and biocidal nature of oxamic acids. ResearchGate. [Link]

-

Kanayama, N., et al. (2007). Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes. Xenobiotica, 37(2), 139-154. [Link]

-

Shimada, T., et al. (2007). Absolute bioavailability of imidafenacin after oral administration to healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 45(8), 453-458. [Link]

-

EPA CompTox Chemicals Dashboard. (n.d.). 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid Properties. [Link]

Sources

- 1. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Imidafenacin? [synapse.patsnap.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute bioavailability of imidafenacin after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Imidafenacin API Impurity Profiling: Mechanistic Origins, Structural Elucidation, and Analytical Control Strategies

Executive Summary

Imidafenacin (CAS 170105-16-5) is a highly selective muscarinic M3 and M1 receptor antagonist utilized primarily in the therapeutic management of overactive bladder (OAB)[1]. Due to its exceptionally low clinical dosage (typically 0.1 mg per tablet), ensuring the chemical purity and content uniformity of the Active Pharmaceutical Ingredient (API) is a critical regulatory mandate[2]. This technical whitepaper provides an in-depth analysis of the known impurities associated with Imidafenacin, exploring their mechanistic origins (synthetic carryover vs. degradation), structural elucidation, and the validated analytical workflows required for their quantification.

Mechanistic Origins of Imidafenacin Impurities

Impurities in Imidafenacin API emerge from two primary vectors: the synthetic pathway and environmental degradation. Understanding the causality behind these impurities is essential for developing robust formulation and analytical strategies.

Synthetic By-Products

The commercial synthesis of Imidafenacin typically involves the coupling of 2-methylimidazole with a diphenylbutanamide derivative. Variations in reaction efficiency or the presence of trace contaminants in starting materials lead to specific process-related impurities[3]:

-

Des-methyl Carryover: If the 2-methylimidazole starting material contains unsubstituted imidazole, it results in the formation of the des-methyl analog (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide).

-

Incomplete Hydration: The nitrile intermediate (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile) can persist if the final hydration step (converting the nitrile to the primary amide) is incomplete[3].

Environmental Degradation (Oxidation, Photolysis, and Hydrolysis)

Imidafenacin is highly susceptible to oxidative degradation at elevated temperatures and photolytic degradation under UV/Vis light[2].

-

Oxidative/Photolytic Stress: Exposure to oxygen and light triggers chain oxidation, yielding N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid[4]. To mitigate this during manufacturing, vacuum drying or fluidized bed granulation with air isolation is strictly required over standard thermal drying[2].

-

Hydrolytic Stress: Under extreme acidic or basic conditions, the primary amide group undergoes hydrolysis, cleaving into 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid[3].

Imidafenacin degradation pathways under hydrolytic and oxidative/photolytic stress conditions.

Comprehensive List of Known Impurities

The following table synthesizes the known process-related and degradation impurities of Imidafenacin, categorized by their chemical nature and origin[1],[4],[5],[3].

| Impurity Designation | Chemical Name / Structure | CAS Number | Primary Origin |

| Impurity 1 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | 562091-56-9 | Synthetic Intermediate (Incomplete hydration) |

| Impurity 2 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | 503598-17-2 | Degradation (Amide hydrolysis) |

| Impurity 3 | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | 503598-78-5 | Synthetic By-product (Des-methyl carryover) |

| Impurity 6 | N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid | 503598-07-0 | Degradation (Oxidation / Photolysis) |

| Impurity 10 | 3,3-diphenylpyrrolidin-2-one | 6309-36-0 | Synthetic By-product (Cyclization) |

Formulation Strategies for Photostability

Because Imidafenacin degrades rapidly under light exposure, formulation scientists must engineer physical barriers at the particulate level. Coating the API granules with specific polymers drastically reduces the transmission of UV/Vis radiation and limits oxygen permeability.

The quantitative data below demonstrates the self-validating causality of polymer selection on the photostability of Imidafenacin[6],[7].

| Formulation Matrix | Coating Agent Applied | Maximum Degradation Products (%) After Light Irradiation |

| Uncoated Tablet | None | 7.65% |

| Coated Granules | Povidone (Kollidon 25) | 1.49% |

| Coated Granules | Gastric juice-soluble polymer (Eudragit EPO) | 0.19% |

Data Interpretation: The application of a gastric juice-soluble polymer (Eudragit EPO) reduces the oxidative/photolytic decomposition to 1/40th of the uncoated baseline, proving its efficacy as a protective barrier[7].

Analytical Workflow & Experimental Protocol

To accurately profile these impurities, a highly specific High-Performance Liquid Chromatography (HPLC) method coupled with UV detection and LC-ESI/IT-TOF Mass Spectrometry is employed[8],[3].

Rationale Behind Chromatographic Choices

-

Stationary Phase: A C18 column or a Phenyl column (e.g., Ultimate Phenyl) is utilized. The Phenyl column is particularly effective because it facilitates π−π interactions with the bulky diphenyl groups of Imidafenacin and its related substances, enhancing resolution[9].

-

Mobile Phase pH (7.45): Imidafenacin contains an imidazole ring with a pKa of ~7.0. By buffering the mobile phase to pH 7.45 using disodium phosphate, the imidazole nitrogen is predominantly deprotonated (neutral free base). This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing[8].

Step-by-Step HPLC-UV Protocol

1. Reagent Preparation:

-

Mobile Phase A: Prepare a 20 mM disodium phosphate solution. Adjust the pH strictly to 7.45 using orthophosphoric acid[8]. Filter through a 0.22 µm membrane.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Diluent: Acetonitrile : Water (50:50, v/v).

2. Sample Preparation (Self-Validating Step):

-

Weigh accurately 10 mg of Imidafenacin API and dissolve in 100 mL of diluent.

-

Critical Control: To prevent the artificial generation of oxidative impurities (Impurity 6) during sample prep, avoid any thermal drying or sonication at elevated temperatures. Use vacuum desiccation if solid state drying is required[2].

3. Chromatographic Conditions:

-

Column: C18, 250 × 4.6 mm, 5 µm (or equivalent Phenyl column)[8],[9].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: UV at 220 nm[8].

-

Elution Mode: Isocratic or Gradient (e.g., Mobile Phase A : B = 63:37 v/v for isocratic assay)[8].

4. System Suitability (Self-Validation Criteria):

-

Inject a resolution mixture containing Imidafenacin and Impurity 3 (Des-methyl analog).

-

Acceptance Criterion: The resolution ( Rs ) between Imidafenacin and Impurity 3 must be ≥1.5 . The relative standard deviation (RSD) for the API peak area across five replicate injections must be ≤2.0% .

End-to-end analytical workflow for the isolation and structural elucidation of Imidafenacin impurities.

References

-

Veeprho Pharmaceuticals. "Imidafenacin Impurities and Related Compound".[Link]

-

Yao, L.-L., et al. "Identification of impurities in imidafenacin raw material and its tablets". ResearchGate.[Link]

- Google Patents.

- European Patent Office.

- Google Patents.

- Google Patents.

-

QCS Standards. "Buy Imidafenacin Impurity 10 | CAS 6309-36-0".[Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN107753455B - A tablet containing imidafenacin and its preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Buy Imidafenacin Impurity 10 | CAS 6309-36-0 | QCS Standards [qcsrm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. spicyip.com [spicyip.com]

- 8. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]

- 9. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Identification and Characterization of Imidafenacin Oxamic Acid Impurity

A Resource for Pharmaceutical Scientists and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, indicated for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), a comprehensive understanding and control of its impurity profile are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of a specific process-related or degradation impurity of Imidafenacin: Imidafenacin oxamic acid impurity, chemically known as N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid.

This document will delve into the molecular characteristics of this impurity, its potential origins, and detailed analytical methodologies for its detection and quantification. The content is structured to provide not just procedural steps but also the scientific rationale behind the analytical choices, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) essential in pharmaceutical development.

The Significance of Impurity Profiling in Drug Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] The presence of impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the drug product.[2] ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[1]

Organic impurities, such as the Imidafenacin oxamic acid impurity, can arise from various sources, including the starting materials, by-products of the synthesis, or degradation of the API.[1] A thorough understanding of the impurity profile is not merely a regulatory requirement but a fundamental component of a robust drug development program. It enables the optimization of the synthetic process to minimize the formation of impurities and the development of stability-indicating analytical methods to monitor them throughout the product's lifecycle.

Molecular and Chemical Profile of Imidafenacin Oxamic Acid Impurity

The Imidafenacin oxamic acid impurity is a derivative of Imidafenacin where the 4-(2-methyl-1H-imidazol-1-yl) moiety has been replaced by an oxamic acid group.

Chemical Identity

-

Systematic Name: N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid

-

CAS Number: 503598-07-0

-

Molecular Formula: C₁₈H₁₈N₂O₄

-

Molecular Weight: 326.36 g/mol

Chemical Structure

Caption: Chemical structure of Imidafenacin oxamic acid impurity.

Potential Formation Pathways

The precise formation mechanism of the Imidafenacin oxamic acid impurity is not extensively detailed in publicly available literature. However, based on the chemical structures of Imidafenacin and the impurity, we can postulate two primary pathways for its formation: as a process-related impurity or as a degradation product.

As a Process-Related Impurity

This impurity could arise from a side reaction during the synthesis of Imidafenacin. If a precursor molecule containing the 4-amino-2,2-diphenylbutanamide core is present in the reaction mixture, it could potentially react with oxalic acid or a reactive derivative of oxalic acid (e.g., oxalyl chloride, diethyl oxalate) that may be used in other steps or present as an impurity in the starting materials or solvents.

Caption: Potential formation as a process-related impurity.

As a Degradation Product

The oxamic acid impurity could also be formed through the degradation of the Imidafenacin molecule itself. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, and base, are essential for identifying potential degradation products.[3][4][5] The butanamide moiety of Imidafenacin could potentially undergo hydrolysis under certain conditions, leading to the formation of a primary amine. This amine could then be susceptible to oxidation, potentially leading to the formation of the oxamic acid group. While this is a plausible hypothesis, it would need to be confirmed through comprehensive forced degradation studies and structural elucidation of the resulting degradants.

Analytical Methodologies for Identification and Quantification

A robust analytical method is crucial for the detection and quantification of the Imidafenacin oxamic acid impurity. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is the technique of choice for this purpose.

Data Presentation: Analytical Method Parameters

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Column | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 50 x 2.1 mm |

| Mobile Phase A | 20mM Phosphate Buffer (pH 7.5) | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Time(min) %B: 0(35), 15(80), 25(80), 35(35) | Time(min) %B: 0(10), 5(90), 7(90), 7.1(10), 10(10) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Detection | UV at 220 nm | ESI+, MRM |

| Imidafenacin m/z | N/A | 320.2 → 238.1 |

| Impurity m/z | N/A | 327.1 → 283.1 |

Experimental Protocol: HPLC Method for Related Substances

This protocol is adapted from a method described for the analysis of Imidafenacin and its related substances.[6]

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 20mM solution of a suitable phosphate salt (e.g., disodium hydrogen phosphate) in water and adjust the pH to 7.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Use a C18, 5 µm, 250 x 4.6 mm HPLC column.

-

Set the column temperature to 40 °C.

-

The flow rate is 1.0 mL/min.

-

The detection wavelength is 220 nm.

-

Use a gradient elution program as detailed in the table above.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Imidafenacin sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Identify the peaks corresponding to Imidafenacin and the oxamic acid impurity based on their retention times, which should be determined using a reference standard for the impurity.

-

-

Quantification:

-

Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard.

-

Experimental Protocol: LC-MS/MS Method for Enhanced Sensitivity and Specificity

For trace-level quantification and unambiguous identification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[7][8][9]

-

Sample Preparation:

-

For drug substance: Prepare the sample as described in the HPLC protocol.

-

For biological matrices (e.g., plasma): Perform protein precipitation by adding 2-3 volumes of acetonitrile to the sample, vortexing, and centrifuging to remove the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.[7]

-

-

LC-MS/MS Conditions:

-

Utilize a high-efficiency C18 column with smaller particle size (e.g., sub-2 µm).

-

Employ a faster gradient elution as outlined in the data table.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Imidafenacin and the oxamic acid impurity.

-

-

Rationale for Method Selection:

-

The LC-MS/MS method provides superior sensitivity and selectivity compared to HPLC-UV. The use of MRM allows for the detection of the target analyte even in the presence of co-eluting matrix components, which is particularly important for analysis in complex matrices.

-

Caption: General analytical workflow for impurity analysis.

Synthesis of the Reference Standard

The availability of a pure reference standard for the Imidafenacin oxamic acid impurity is essential for its accurate quantification. Based on general organic synthesis principles for oxamic acids, a potential synthetic route would involve the reaction of the corresponding primary amine with a suitable oxalic acid derivative.

A plausible starting material would be 4-amino-2,2-diphenylbutanamide. This intermediate could be synthesized from a protected precursor. The final step would be the reaction of this amine with diethyl oxalate under reflux, followed by hydrolysis of the resulting ethyl oxamate to the desired oxamic acid. The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as NMR, MS, and HPLC.

Conclusion

The comprehensive characterization and control of impurities are non-negotiable aspects of modern pharmaceutical development. The Imidafenacin oxamic acid impurity, with the chemical name N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid, represents a potential process-related or degradation impurity of Imidafenacin. This guide has provided a detailed overview of its chemical properties, plausible formation pathways, and robust analytical methodologies for its identification and quantification.

By employing systematic approaches, such as forced degradation studies and the development of validated, stability-indicating analytical methods like HPLC and LC-MS/MS, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of Imidafenacin. This knowledge is fundamental to the development of a safe, effective, and high-quality pharmaceutical product that meets stringent global regulatory standards.

References

-

A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study. Analytical Methods.

-

Identification of impurities in imidafenacin raw material and its tablets. ResearchGate.

-

Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue. Benchchem.

-

ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.

-

Methods for determining the content of imidafenacin and detecting related substances. Google Patents.

-

N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid. Simson Pharma Limited.

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

-

Impurities in Drug Substances and Products. USP.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. onyxipca.com [onyxipca.com]

- 4. biomedres.us [biomedres.us]

- 5. scispace.com [scispace.com]

- 6. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Imidafenacin Metabolite Identification and Characterization: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the strategies and methodologies for the identification and characterization of imidafenacin metabolites. Imidafenacin (KRP-197/ONO-8025) is a potent and selective antimuscarinic agent used for the treatment of overactive bladder (OAB).[1][2][3] A thorough understanding of its biotransformation is paramount for a complete assessment of its clinical pharmacology, safety profile, and potential for drug-drug interactions. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, reflecting a self-validating system of inquiry essential in drug development. We will explore the primary metabolic pathways, detail robust in vitro and in vivo experimental workflows, and discuss the state-of-the-art analytical techniques required for structural elucidation and quantification.

Introduction: The Imperative for Metabolite Profiling

Imidafenacin exerts its therapeutic effect by antagonizing M3 and M1 muscarinic receptors in the bladder, reducing involuntary detrusor muscle contractions.[3][4] While the parent drug's activity is well-understood, the journey of a xenobiotic through the body is complex. The liver, a primary metabolic hub, employs a host of enzymes to modify the drug's structure, facilitating its excretion.[5][6] This process, known as biotransformation, generates metabolites that can possess their own pharmacological or toxicological profiles.

Therefore, identifying and characterizing these metabolites is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of drug safety assessment.[7][8][9] The objective is to construct a complete "mass balance" picture, accounting for all drug-related material and ensuring that any significant human metabolites have been adequately assessed for safety in nonclinical toxicology studies.[7][10]

The Metabolic Fate of Imidafenacin

Clinical and preclinical studies have established that imidafenacin is extensively metabolized. The biotransformation is primarily governed by two major enzymatic pathways: Phase I oxidation and Phase II glucuronidation.

Enzymatic Pathways:

-

Phase I Oxidation: This pathway is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) .[11][12][13] This enzyme introduces oxidative modifications to the imidafenacin molecule, primarily on the 2-methylimidazole moiety.[14] The involvement of CYP3A4 is a critical piece of information, as it immediately flags the potential for drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) or inducers.[12][13]

-

Phase II Glucuronidation: This conjugation reaction is catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) .[11][12][13] UGT1A4 attaches a glucuronic acid moiety to the parent molecule, significantly increasing its water solubility and facilitating its renal excretion.

Major Identified Metabolites:

Human studies have identified several key metabolites in plasma and excreta.[11][14] The primary metabolites of clinical interest are:

-

M-2: An oxidized form of the 2-methylimidazole moiety.[11][14]

-

M-4: A ring-cleavage product of the imidazole ring.[14]

-

M-9 (N-Glu): The N-glucuronide conjugate of the parent imidafenacin. This is a major metabolite found in human plasma.[11][14]

A crucial finding from preclinical studies is that these major metabolites (M-2, M-4, and M-9) exhibit low affinity for muscarinic receptors and are considered pharmacologically inactive .[1][15] This significantly de-risks the safety profile, as the therapeutic effect is attributable solely to the parent drug.

Caption: Primary metabolic pathways of Imidafenacin.

A Dual-Pronged Experimental Strategy: In Vitro and In Vivo Analysis

A robust metabolite characterization strategy relies on the synergy between in vitro and in vivo models. In vitro systems provide a controlled environment to elucidate mechanisms, while in vivo studies confirm the clinical relevance of these findings.

In Vitro Investigation: Mechanistic Insights

The primary goal of in vitro studies is to rapidly identify potential metabolic pathways and the specific enzymes responsible (reaction phenotyping). Human liver microsomes (HLMs) are the workhorse for this stage, as they contain a rich complement of both CYP450 and UGT enzymes.[12][13]

Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL), and imidafenacin (e.g., 1-10 µM). A parallel incubation without the necessary cofactor is run as a negative control.

-

Pre-incubation: The mixture is pre-warmed to 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: The metabolic reaction is initiated by adding the key cofactor, NADPH (for CYP450-mediated reactions) or UDPGA (for UGT-mediated reactions), to the mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination: The reaction is quenched by adding a cold organic solvent, typically acetonitrile, often containing an internal standard for analytical quantification. This step serves the dual purpose of stopping the enzymatic activity and precipitating proteins.[16]

-

Sample Processing: The tube is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Analysis: The resulting supernatant, containing the parent drug and its metabolites, is transferred to a clean vial for LC-MS/MS analysis.

Causality Insight: The use of specific chemical inhibitors or recombinant enzymes (e.g., rCYP3A4, rUGT1A4) in this protocol provides definitive evidence for the role of individual enzymes, moving from correlation to causation.[12][13]

Caption: Workflow for in vitro metabolite generation using HLMs.

In Vivo Investigation: Clinical Confirmation

The definitive human metabolism data comes from an Absorption, Distribution, Metabolism, and Excretion (ADME) study.[17] The gold-standard design involves administering a single oral dose of radiolabeled ([14C]) imidafenacin to healthy subjects.[14]

Experimental Protocol: Human [14C] ADME Study

-

Dosing: Healthy male subjects receive a single oral administration of a therapeutically relevant dose of imidafenacin containing a trace amount of [14C]-labeled drug.[14]

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a prolonged period (e.g., up to 192 hours) to capture the full elimination profile.[14]

-

Radioactivity Measurement: Total radioactivity in each sample matrix (plasma, urine, feces) is quantified using liquid scintillation counting. This establishes the mass balance and identifies the primary routes and rates of excretion.

-

Metabolite Profiling: Samples are processed and analyzed by HPLC with a radiodetector to create a "radiochromatogram," which shows peaks corresponding to all drug-related components.[14]

-

Structural Identification: Each radioactive peak is then subjected to LC-MS/MS analysis to determine its chemical structure, linking the peaks from the radio-profile to specific metabolites.

Self-Validating Insight: The use of a radiolabel is a self-validating system. It ensures that all drug-derived material is tracked, regardless of its chemical structure, preventing any metabolites from being missed by the analytical method.

Caption: Workflow for a human in vivo ADME study.

Analytical Characterization: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for modern metabolite analysis, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[16][18][19]

Step-by-Step Analytical Workflow:

-

Sample Preparation: The goal is to remove interfering matrix components (proteins, salts, phospholipids) while efficiently recovering the analytes.

-

Protein Precipitation (PPT): Simple, fast, and effective. To 100 µL of plasma, 200-300 µL of cold acetonitrile is added to crash out proteins.[16]

-